Deschloro-Zopiclone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

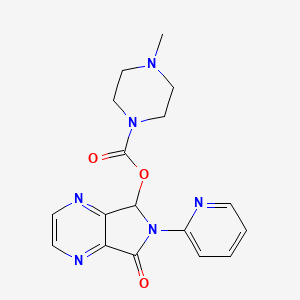

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3/c1-21-8-10-22(11-9-21)17(25)26-16-14-13(19-6-7-20-14)15(24)23(16)12-4-2-3-5-18-12/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNVOZOBTKAVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Deschloro-Zopiclone

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Deschloro-Zopiclone, an active metabolite and known impurity of the non-benzodiazepine hypnotic agent, Zopiclone. This document is intended for researchers, scientists, and professionals involved in drug development and analysis.

Chemical Identity and Structure

This compound is structurally similar to its parent compound, Zopiclone, with the notable absence of a chlorine atom on the pyridine ring. This substitution significantly influences its pharmacological profile.

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | (5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate | [1] |

| CAS Number | 1348046-61-6 | [1][2][3][4] |

| Molecular Formula | C₁₇H₁₈N₆O₃ | [1][3][4] |

| Molecular Weight | 354.36 g/mol | [2][3][4] |

| SMILES String | CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=CC=CC=N4 | [1] |

Synthesis and Formulation

This compound is primarily encountered as an impurity in the synthesis of Zopiclone and as a metabolite.[2][5] While specific industrial synthesis protocols for this compound are not widely published, its formation can be inferred from the synthesis of Zopiclone. The synthesis of Zopiclone involves the esterification of 6-(5-chloro-2-pyridyl)-7-hydroxy-5,6-dihydropyrrolo[3,4-b]pyrazin-5-one with 4-methylpiperazine-1-carbonyl chloride.[6] The absence of the chlorination step of the pyridine ring in the starting materials would logically result in the formation of this compound.

For research purposes, this compound is available as a reference standard for analytical applications.[7]

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic route for Zopiclone, highlighting the stage where the absence of chlorination would lead to the formation of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published in peer-reviewed literature. However, as a reference, the spectroscopic data for the parent compound, Zopiclone, is well-characterized.

| Spectroscopic Data for Zopiclone | |

| ¹H NMR (CDCl₃, 100.40 MHz) | δ (ppm): 147.79, 155.62, 128.31, 54.55, 46.12, 146.76, 79.12, 116.11, 143.92, 162.94, 147.83, 153.44, 44.12, 148.41, 138.11.[8] |

| ¹³C NMR (CDCl₃, 100.40 MHz) | Shifts [ppm]:Intensity: 147.79:875.00, 155.62:602.00, 128.31:605.00, 54.55:660.00, 46.12:850.00, 146.76:878.00, 79.12:813.00, 116.11:953.00, 143.92:477.00, 162.94:475.00, 147.83:559.00, 153.44:569.00, 44.12:1000.00, 148.41:898.00, 138.11:854.00.[8] |

| Mass Spectrum (EI) | m/z Top Peak: 143; 2nd Highest: 245.[8] |

Pharmacological Profile

This compound is recognized as a metabolite of Zopiclone.[9] Zopiclone itself is a non-benzodiazepine hypnotic that acts as a full agonist at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effects of GABA.[10][11]

Mechanism of Action

Metabolism

Zopiclone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C8.[12] The major metabolic pathways are N-demethylation to form N-desmethylzopiclone (NDZOP) and N-oxidation to form Zopiclone-N-oxide (ZOPNO).[12][13] this compound arises from the metabolism of Zopiclone where the chlorine atom is removed.

Experimental Protocols

The following sections outline general experimental protocols relevant to the study of this compound. These are based on established methods for Zopiclone and its metabolites.

Synthesis and Purification (Hypothetical)

A detailed protocol for the specific synthesis of this compound is not publicly available. However, a general procedure adapted from Zopiclone synthesis would involve:

-

Reaction Setup : In an anhydrous organic solvent (e.g., dichloromethane or N,N-dimethylformamide), combine the un-chlorinated precursor, 7-hydroxy-6-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one, with 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Catalysis : Add a suitable base (e.g., triethylamine or pyridine) and a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions : The reaction is typically carried out at reflux for several hours.

-

Workup and Purification : After the reaction is complete, the mixture is washed with water, and the organic layer is separated and concentrated. The crude product can then be purified by recrystallization from a suitable solvent like ethyl acetate to yield this compound.

Analytical Method: LC-MS/MS for Quantification in Urine

This protocol is adapted from a validated method for Zopiclone and its major metabolites.[14]

-

Sample Preparation :

-

To 100 µL of urine, add an internal standard solution.

-

Perform solid-phase extraction (SPE) or a simple dilute-and-shoot method depending on the required sensitivity.

-

-

Chromatographic Conditions :

-

Column : A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

-

Mobile Phase : A gradient of acetonitrile and water with a modifier like formic acid.

-

Flow Rate : 0.3 mL/min.

-

Injection Volume : 5 µL.

-

-

Mass Spectrometric Detection :

-

Ionization : Electrospray ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

In Vitro Assay: GABA-A Receptor Binding

This is a generalized protocol for assessing the binding affinity of a compound to the GABA-A receptor.

-

Tissue Preparation : Prepare synaptic membranes from rodent brain tissue (e.g., cortex or cerebellum).

-

Binding Assay :

-

Incubate the brain membranes with a radiolabeled ligand (e.g., [³H]-Flunitrazepam) and varying concentrations of this compound in a suitable buffer.

-

Allow the mixture to incubate to reach equilibrium.

-

-

Separation and Detection :

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis :

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a key compound in the study of Zopiclone's pharmacology and toxicology. As both a metabolite and a synthetic impurity, its characterization is crucial for a complete understanding of the parent drug's profile. While there is a need for more detailed public data on its specific pharmacological activities and spectroscopic properties, the information available provides a solid foundation for further research in this area. The experimental protocols outlined here offer a starting point for scientists aiming to investigate the properties of this and related compounds.

References

- 1. This compound | C17H18N6O3 | CID 131667470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TRC-D289515-100MG | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 7. Zopiclone Deschloro Impurity | CAS No: 1348046-61-6 [aquigenbio.com]

- 8. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Zopiclone - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Cytochrome P-450 3A4 and 2C8 are involved in zopiclone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and metabolism of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of zopiclone, N-desmethylzopiclone, zopiclone N-oxide and 2-amino-5-chloropyridine in urine using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Deschloro-Zopiclone

An In-depth Technical Guide on the Physical and Chemical Properties of Deschloro-Zopiclone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a known impurity and metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1][2] Understanding the physical and chemical properties of this compound is crucial for quality control, impurity profiling, and pharmacological assessment in drug development. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, analytical methodologies for its characterization, and its expected mechanism of action based on its structural similarity to Zopiclone.

Chemical and Physical Properties

This compound, also known by its IUPAC name (5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate, is a derivative of Zopiclone lacking the chlorine atom on the pyridine ring.[3] This structural modification influences its physicochemical properties.

Tabulated Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. It is important to note that much of the publicly available data is computationally predicted.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₆O₃ | [4][3][5] |

| Molecular Weight | 354.36 g/mol | [4][3][5] |

| Exact Mass | 354.14403846 Da | [3] |

| Monoisotopic Mass | 354.14403846 Da | [3] |

| Topological Polar Surface Area | 91.8 Ų | [3] |

| Heavy Atom Count | 26 | [3] |

| Complexity | 539 | [3] |

| XLogP3 | -0.2 | [3] |

Table 2: Experimental and Predicted Physical Properties of this compound

| Property | Value | Remarks | Source |

| Physical State | Solid, Off-White to Pale Beige | Experimental | [6] |

| pKa | 6.70 ± 0.10 | Predicted | [6] |

| Solubility | DMSO: 16.67 mg/mL (47.04 mM) | Requires sonication | [4] |

| Acetonitrile, Chloroform, Methanol | Slightly soluble (Methanol may require heating) | [6] |

For comparison, the parent compound Zopiclone has a melting point of 178 °C, a LogP of 0.8, and a water solubility of 0.151 mg/mL at 25 °C.[7][8]

Experimental Protocols for Characterization

The characterization and quantification of this compound, particularly in the context of impurity analysis in Zopiclone drug products, require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a common and effective technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

This method is suitable for the simultaneous quantification of Zopiclone and its related impurities, including this compound, in biological matrices or pharmaceutical formulations.

Objective: To develop a robust method for the separation and quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Chiral stationary phase column (e.g., Chiralpak ADR-H for enantioselective separation if needed)[9]

-

Triple-quadrupole Mass Spectrometer

Methodology:

-

Sample Preparation:

-

For biological samples (e.g., plasma): Perform liquid-liquid extraction to isolate the analytes.[9]

-

For pharmaceutical tablets: Dissolve the crushed tablet in a suitable solvent (e.g., a mixture of mobile phase components) and filter to remove excipients.

-

-

Chromatographic Separation:

-

Mobile Phase: A mixture of organic solvents such as ethanol, methanol, and acetonitrile, with a small percentage of an amine modifier like diethylamine to improve peak shape.[9]

-

Flow Rate: Typically around 1.0 mL/min.[9]

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for this class of compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound and an internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

The concentration in the unknown sample is determined by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

-

Caption: Workflow for LC-MS/MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound.

Objective: To confirm the chemical structure of this compound and assign proton (¹H) and carbon (¹³C) signals.

Instrumentation:

-

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

-

Sample Preparation: Dissolve a pure sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected signals would include aromatic protons from the pyridine and pyrrolopyrazine ring systems, and aliphatic protons from the methylpiperazine moiety.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Signaling Pathway and Mechanism of Action

As a close structural analog of Zopiclone, this compound is presumed to exert its pharmacological effects through a similar mechanism of action. Zopiclone is a positive allosteric modulator of the GABA-A receptor.[7][10][11]

Modulation of the GABA-A Receptor

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[12][13] Zopiclone, and likely this compound, binds to the GABA-A receptor complex at or near the benzodiazepine binding site.[14][15] This binding enhances the effect of GABA, leading to an increased frequency of chloride (Cl⁻) channel opening.[16][17][18] The subsequent influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a sedative-hypnotic effect.[14][18]

Caption: Proposed signaling pathway for this compound at the GABA-A receptor.

Conclusion

This technical guide consolidates the available data on the physical and chemical properties of this compound. While comprehensive experimental data remains limited, the provided information from computational models and analytical methodologies offers a solid foundation for researchers. The structural similarity to Zopiclone provides a strong basis for predicting its pharmacological activity as a GABA-A receptor modulator. Further experimental validation of its properties and pharmacological profile is essential for its use as a reference standard and for a complete understanding of its role in the context of Zopiclone therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C17H18N6O3 | CID 131667470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound | TRC-D289515-100MG | LGC Standards [lgcstandards.com]

- 6. This compound | 1348046-61-6 [m.chemicalbook.com]

- 7. Zopiclone - Wikipedia [en.wikipedia.org]

- 8. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. What is Zopiclone used for? [synapse.patsnap.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 15. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. GABA receptor - Wikipedia [en.wikipedia.org]

Deschloro-Zopiclone: A Technical Whitepaper on the Presumed Mechanism of Action at GABA-A Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Deschloro-zopiclone is a known impurity and metabolite of the hypnotic agent zopiclone. To date, there is a significant lack of publicly available, peer-reviewed scientific literature specifically detailing the quantitative binding affinities and functional modulation of this compound at GABA-A receptors. Therefore, this document infers its mechanism of action based on the well-established pharmacology of its parent compound, zopiclone, and structure-activity relationships of the cyclopyrrolone class of drugs. All quantitative data and experimental protocols provided are for zopiclone and serve as a reference for the methodologies required to characterize this compound.

Introduction

Zopiclone, a cyclopyrrolone derivative, is a non-benzodiazepine hypnotic agent widely used in the short-term treatment of insomnia.[1] Its therapeutic effects, which include sedation, anxiolysis, and muscle relaxation, are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] this compound is a recognized impurity found in zopiclone preparations.[3] Given its structural similarity to zopiclone, differing only by the absence of a chlorine atom on the pyridine ring, it is presumed to interact with the GABA-A receptor in a similar manner. This whitepaper provides an in-depth technical overview of the presumed mechanism of action of this compound, supported by data from its parent compound, zopiclone.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The central nervous system's primary inhibitory neurotransmitter is GABA.[4] Its effects are predominantly mediated by the GABA-A receptor, a ligand-gated ion channel that, upon activation, conducts chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability.[5]

Zopiclone and, by extension, this compound, are classified as positive allosteric modulators (PAMs) of the GABA-A receptor.[6][7] They do not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site, the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits of the receptor complex.[4][7]

The binding of a PAM like zopiclone to the BZD site induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its binding site. This potentiation of GABA's natural effect leads to an increased frequency of chloride channel opening, resulting in enhanced hyperpolarization and a greater inhibitory effect on neuronal transmission.[6] It is critical to note that these compounds have no effect in the absence of GABA.[7]

Signaling Pathway Diagram

Caption: Presumed signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data (Reference: Zopiclone)

The following tables summarize quantitative data for zopiclone's interaction with the GABA-A receptor. It is hypothesized that this compound would exhibit a lower binding affinity (higher Ki value) due to the absence of the electron-withdrawing chlorine atom, which is often a key interaction point for cyclopyrrolones at the benzodiazepine binding site. However, experimental verification is required.

| Compound | Receptor Target | Assay Type | Value | Reference |

| Zopiclone | GABA-A Receptor (Benzodiazepine Site) | Radioligand Displacement ([³H]-flunitrazepam) | Ki: 28 nM | [8] |

| Eszopiclone | α1β2γ2 GABA-A Receptor | Single-Channel Kinetics | KD: ~80 nM | [9] |

| Zopiclone | α1β2γ3 GABA-A Receptor | Radioligand Binding | Minimal affinity change vs. α1β2γ2 | [10] |

Ki: Inhibitory constant; KD: Dissociation constant.

| Compound | GABA-A Receptor Subtype | Effect | Value | Reference |

| Eszopiclone | α1β2γ2 | Potentiation of GABA-induced current | EC50: ~150 nM | [11] |

| Eszopiclone | α1β2γ3 | Potentiation of GABA-induced current | EC50: ~150 nM | [11] |

EC50: Half-maximal effective concentration.

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following standard experimental protocols, used for the characterization of zopiclone and other GABA-A receptor modulators, would be employed.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor's benzodiazepine site.

Objective: To measure the displacement of a radiolabeled ligand (e.g., [³H]-flunitrazepam) from the benzodiazepine binding site on GABA-A receptors by this compound.

Materials:

-

Rat brain tissue (cerebral cortex or cerebellum)

-

Homogenization buffer: 0.32 M sucrose, pH 7.4

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]-flunitrazepam

-

Non-specific binding control: Diazepam (10 µM) or Flunitrazepam (1 µM)

-

Test compound: this compound at various concentrations

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in binding buffer and repeat the centrifugation step three times to wash the membranes.

-

Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In test tubes, combine the prepared membranes, [³H]-flunitrazepam (e.g., 1 nM final concentration), and either vehicle, this compound (at a range of concentrations), or the non-specific binding control.

-

Incubate the mixture on ice (4°C) for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) from the resulting curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

References

- 1. Zopiclone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics and metabolism of zopiclone. | Semantic Scholar [semanticscholar.org]

- 5. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of the interaction of zopiclone with gamma-aminobutyric acid type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits [frontiersin.org]

Deschloro-Zopiclone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Deschloro-Zopiclone, identified as a significant impurity and metabolite of the non-benzodiazepine hypnotic agent, Zopiclone. This document outlines its chemical identity, including its CAS number and molecular formula, and summarizes its physicochemical properties. While specific pharmacological and toxicological data for this compound are limited in publicly accessible literature, this guide contextualizes its potential biological activity through the well-established mechanism of action of the parent compound, Zopiclone, at the GABA-A receptor. Furthermore, this guide details analytical methodologies relevant to the detection and quantification of Zopiclone and its impurities, which are applicable to this compound.

Chemical and Physical Properties

This compound is a molecule structurally related to Zopiclone, from which it differs by the absence of a chlorine atom on the pyridine ring. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1348046-61-6 | [1][2] |

| Molecular Formula | C17H18N6O3 | [1][2][3] |

| Molecular Weight | 354.37 g/mol | [1] |

| IUPAC Name | (5-oxo-6-pyridin-2-yl-7H-pyrrolo[3,4-b]pyrazin-7-yl) 4-methylpiperazine-1-carboxylate | [3] |

| XLogP3-AA | -0.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 2 | [3] |

Contextual Pharmacology: The Role of the GABA-A Receptor

Direct pharmacological studies on this compound are not extensively available. However, as a metabolite and impurity of Zopiclone, its biological activity is presumed to be related to the mechanism of action of the parent compound. Zopiclone is a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[4][5] This interaction leads to sedative, anxiolytic, anticonvulsant, and myorelaxant properties.[5]

The GABA-A receptor is a pentameric ligand-gated ion channel. The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and reduced excitability. Zopiclone and other non-benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and allosterically enhance the receptor's affinity for GABA.[6][7]

Signaling Pathway of Zopiclone at the GABA-A Receptor

Analytical Methodologies

The detection and quantification of Zopiclone and its impurities, including this compound, are critical for quality control in pharmaceutical manufacturing and for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective method.

Experimental Protocol: Enantioselective Analysis of Zopiclone and its Metabolites in Plasma

This protocol is adapted from a validated method for the simultaneous quantification of Zopiclone and its metabolites in rat plasma.[8][9]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma, add the internal standard.

-

Add 100 µL of 0.1 M NaOH.

-

Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).

-

Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A chiral stationary phase column (e.g., Chiralpak AD-H).[9]

-

Mobile Phase: A mixture of ethanol, methanol, and acetonitrile with a small percentage of an amine modifier (e.g., diethylamine).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor specific precursor-to-product ion transitions for Zopiclone, its metabolites (including the expected transition for this compound), and the internal standard.

-

Experimental Workflow for Impurity Analysis

Synthesis and Characterization

This compound is primarily encountered as an impurity in the synthesis of Zopiclone. Its formation can result from the use of starting materials that lack the chlorine substituent or from side reactions during the synthesis process. The synthesis of Zopiclone itself involves a multi-step process, and the characterization of its impurities is crucial for ensuring the quality and safety of the final drug product.

Conclusion

This compound is a key impurity and metabolite of Zopiclone. While direct and extensive pharmacological data for this specific compound are scarce, its structural similarity to Zopiclone suggests a potential interaction with the GABA-A receptor. The analytical methods established for Zopiclone provide a robust framework for the detection, quantification, and characterization of this compound. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound to better understand its potential impact on the safety and efficacy of Zopiclone-containing pharmaceuticals.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C17H18N6O3 | CID 131667470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zopiclone - Wikipedia [en.wikipedia.org]

- 6. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zopiclone. A review of its pharmacological properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselective analysis of zopiclone and its metabolites in plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Toxicological Profile of Deschloro-Zopiclone: A Data Gap Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloro-Zopiclone is recognized primarily as a metabolite and impurity of the widely prescribed hypnotic agent, Zopiclone.[1][2][3] Despite the extensive toxicological data available for the parent compound, a comprehensive review of publicly accessible scientific literature reveals a significant paucity of specific toxicological data for this compound. This technical guide summarizes the available information on this compound and highlights the critical data gaps that need to be addressed to establish a complete toxicological profile. The document also contextualizes the potential toxicological profile of this compound by providing an in-depth overview of the known toxicology of Zopiclone.

Introduction to this compound

This compound is a molecule structurally related to Zopiclone, a nonbenzodiazepine hypnotic agent of the cyclopyrrolone class. It is formed through the metabolic processes of Zopiclone in the body and can also be present as an impurity in Zopiclone formulations.[1][2][3] While the chemical and physical properties of this compound, such as its molecular formula (C17H18N6O3) and molecular weight (354.36 g/mol ), are documented, its biological and toxicological characteristics remain largely uninvestigated.[4][5][6]

Current State of Toxicological Data: A Notable Absence

A thorough search of scientific databases and literature reveals no specific quantitative toxicological data for this compound. Key toxicological endpoints that are currently unavailable include:

-

Acute Toxicity: No LD50 (median lethal dose) values for any route of administration have been reported.

-

In Vitro Toxicity: There is a lack of data on cytotoxicity, genotoxicity (e.g., Ames test), or specific enzyme inhibition (e.g., IC50 values).

-

Receptor Binding Affinity: While Zopiclone's interaction with the GABA-A receptor is well-characterized, the binding affinity and functional activity of this compound at this or other receptors have not been publicly documented.[7][8][9]

-

Pharmacokinetic Profile: Specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters for this compound are not available.

Inferred Toxicological Profile from the Parent Compound: Zopiclone

In the absence of direct data, the toxicological profile of Zopiclone can provide a theoretical framework for predicting the potential effects of this compound.

Zopiclone: Mechanism of Action

Zopiclone exerts its sedative-hypnotic effects by modulating the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the central nervous system.[7][9] It binds to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization and decreased neuronal excitability.[8][9]

Signaling Pathway of Zopiclone

Caption: Zopiclone's mechanism of action via GABA-A receptor modulation.

Pharmacokinetics and Metabolism of Zopiclone

Zopiclone is rapidly absorbed orally with a bioavailability of approximately 80%.[10] It is extensively metabolized in the liver, primarily by CYP3A4 and CYP2E1 enzymes, into two major metabolites: an active N-oxide derivative and an inactive N-desmethyl derivative.[7][11] this compound is identified as a metabolite, though its functional activity is not specified.[3]

Metabolic Pathway of Zopiclone

Caption: Simplified metabolic pathway of Zopiclone.

Toxicity of Zopiclone

The toxicity of Zopiclone is well-documented and primarily manifests as central nervous system depression. Overdose can lead to drowsiness, coma, and respiratory depression, particularly when combined with other CNS depressants like alcohol or opioids.[12][13] While generally considered to have a lower fatal toxicity index than barbiturates, fatalities from Zopiclone overdose have been reported.[14][15]

Table 1: Summary of Zopiclone Toxicological Data

| Parameter | Value/Description | Reference(s) |

| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor. | [7][8][9] |

| Bioavailability | ~80% (oral). | [10] |

| Protein Binding | 45-80%. | [10][11] |

| Elimination Half-life | 3.5-6.5 hours. | [10][11] |

| Metabolism | Hepatic (CYP3A4, CYP2E1) to active and inactive metabolites. | [7][11] |

| Toxicity in Overdose | CNS depression, respiratory depression, coma. | [12][13] |

| Fatal Blood Concentrations | Post-mortem blood concentrations in fatal overdoses are typically in the range of 400–3900 µg/L. | [12] |

Proposed Experimental Workflow for Toxicological Evaluation

To address the existing data gaps for this compound, a systematic toxicological evaluation is necessary. The following workflow outlines a potential approach.

Proposed Toxicological Evaluation Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocompare.com [biocompare.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C17H18N6O3 | CID 131667470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | TRC-D289515-100MG | LGC Standards [lgcstandards.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 10. Clinical pharmacokinetics of zopiclone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zopiclone - Wikipedia [en.wikipedia.org]

- 12. cdn.who.int [cdn.who.int]

- 13. Fatal Intoxications with Zopiclone—A Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Clinical and Forensic Toxicology of Z-drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatal Intoxications with Zopiclone—A Cause for Concern? | springermedizin.de [springermedizin.de]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Deschloro-Zopiclone in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deschloro-Zopiclone, a major metabolite of Zopiclone, in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. The method was validated over a linear range of 0.1 to 120 ng/mL and demonstrated good accuracy and precision, making it suitable for pharmacokinetic studies and toxicological applications.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia. It is extensively metabolized in the body, with this compound (also known as N-desmethylzopiclone) being one of its major pharmacologically active metabolites. Accurate quantification of this metabolite in plasma is crucial for understanding the pharmacokinetics and overall therapeutic effect of Zopiclone. This application note presents a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

Zopiclone-d4 (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (blank)

Equipment

-

Liquid Chromatograph (e.g., Shimadzu, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound and the internal standard (IS) from plasma.

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Zopiclone-d4, 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in 15:85 methanol:water).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation was performed on a C18 analytical column with the following conditions:

| Parameter | Value |

| Column | C18 (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol |

| Gradient | Isocratic: 15% A, 85% B |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 min |

Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The ion source parameters were optimized for maximum signal intensity. The Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard are listed below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 355.1 | 254.1 | 25 |

| Zopiclone-d4 (IS) | 393.1 | 216.1 | 30 |

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 0.1 to 120 ng/mL for this compound in human plasma. The coefficient of determination (r²) was greater than 0.998. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.

| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 0.1 - 120 | > 0.998 | 0.1 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are summarized in the table below. The accuracy was within 85-115% and the precision (%CV) was less than 15%, which is within the acceptable limits set by regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 0.3 | 6.8 | 8.2 | 105.3 | 103.8 |

| Medium | 50 | 4.5 | 5.9 | 98.7 | 101.2 |

| High | 100 | 3.1 | 4.7 | 102.1 | 99.5 |

Workflow Diagram

Application Notes and Protocols: Deschloro-Zopiclone Certified Reference Material

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Deschloro-Zopiclone certified reference material (CRM). This compound is a key impurity of Zopiclone, a non-benzodiazepine hypnotic agent. As a CRM, it is essential for the accurate quantification and validation of analytical methods in quality control, pharmacokinetic studies, and forensic analysis.

Certified Reference Material Information

This compound is available from various suppliers as a certified reference material. It is intended for research and analytical purposes only and not for human consumption.[1][2]

Table 1: Product Specifications for this compound CRM

| Parameter | Specification | Source(s) |

| Product Name | This compound | [1][2][3] |

| Synonyms | Zopiclone Deschloro Impurity | [1] |

| CAS Number | 1348046-61-6 | [1][2] |

| Molecular Formula | C₁₇H₁₈N₆O₃ | [1][2] |

| Molecular Weight | 354.36 g/mol | [2] |

| Purity | High-quality with comprehensive characterization data | [1] |

| Format | Typically supplied as a solid or in solution | [4] |

| Storage | Recommended to store at -20°C | [5] |

| Applications | Analytical method development, method validation (AMV), quality control (QC), Abbreviated New Drug Applications (ANDA) | [1] |

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is adapted from established HPLC methods for Zopiclone and its related substances.[6][7][8]

Objective: To develop a robust HPLC method for the quantification of this compound in bulk drug substances or pharmaceutical dosage forms.

Instrumentation and Materials:

-

HPLC system with UV or PDA detector

-

Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[9]

-

Mobile Phase: Acetonitrile and phosphate buffer (pH adjusted)

-

This compound Certified Reference Material

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer salts

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound CRM in the mobile phase to prepare a stock solution of 100 µg/mL.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation (for analysis in a drug substance):

-

Accurately weigh a sample of the drug substance containing the potential this compound impurity.

-

Dissolve the sample in the mobile phase to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (e.g., 45:55 v/v), with the pH adjusted to 7.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 305 nm[10]

-

Column Temperature: 30°C

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify the this compound peak based on the retention time of the CRM.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol is based on general GC-MS methods for the analysis of Zopiclone and its metabolites in biological matrices.[11]

Objective: To confirm the identity and quantify this compound in various matrices.

Instrumentation and Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

This compound Certified Reference Material

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (if analyzing biological samples)

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound CRM in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare working standards by diluting the stock solution.

-

-

Sample Preparation (Solid Samples):

-

Dissolve a known amount of the sample in a suitable solvent.

-

If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of solvent.

-

-

Derivatization (if required for improved volatility and chromatographic performance):

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS.

-

Heat at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute

-

Ramp: 15°C/min to 300°C

-

Hold at 300°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS Transfer Line Temperature: 290°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-550

-

-

Analysis:

-

Inject the prepared standard and sample.

-

Identify this compound by its retention time and mass spectrum, comparing it to the CRM.

-

Quantify using a calibration curve generated from the standards.

-

Visualizations

Experimental Workflow for CRM Analysis

Caption: Workflow for the analysis of this compound CRM.

Logical Relationship of Zopiclone and its Impurity

Caption: Relationship between Zopiclone and this compound.

Stability and Storage

This compound, similar to Zopiclone, may be unstable under certain conditions. Studies on Zopiclone have shown degradation in biological samples depending on time and temperature.[5] It is recommended to store the certified reference material at -20°C to ensure long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.[5]

Safety Precautions

Handle this compound CRM in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.

References

- 1. Zopiclone Deschloro Impurity | CAS No: 1348046-61-6 [aquigenbio.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cerilliant.com [cerilliant.com]

- 5. Stability tests of zopiclone in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of zopiclone in tablets by HPLC and UV-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. METHOD DEVELOPMENT AND VALIDATION OF ZOPICLONE IN BULK AND TABLET DOSAGE FORM USING RP-HPLC | Semantic Scholar [semanticscholar.org]

- 9. jchr.org [jchr.org]

- 10. HPTLC Method for Quantitative Determination of Zopiclone and Its Impurity [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and quantitation of zopiclone in biological matrices using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Deschloro-Zopiclone using High-Resolution Mass Spectrometry: An Application Note and Protocol

Abstract

This application note provides a detailed protocol for the characterization of Deschloro-Zopiclone, an impurity and metabolite of Zopiclone, using high-resolution mass spectrometry (HRMS). The methodology encompasses sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation. The presented protocols are designed for researchers, scientists, and drug development professionals requiring accurate identification and quantification of this compound in various matrices.

Introduction

Zopiclone is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia. During its synthesis and metabolism, various related substances, including this compound, can be formed. This compound is a known impurity and metabolite of Zopiclone. Accurate monitoring and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the pharmaceutical product. High-resolution mass spectrometry offers unparalleled specificity and sensitivity for the structural elucidation and quantification of these low-level analytes. This document outlines a comprehensive workflow for the characterization of this compound, leveraging the power of LC-HRMS.

Metabolic Pathway of Zopiclone

Zopiclone undergoes extensive metabolism in the body, primarily through oxidation, N-demethylation, and decarboxylation.[1][2] Understanding these pathways is crucial for identifying potential metabolites, including this compound. The major metabolic routes of Zopiclone lead to the formation of N-desmethylzopiclone (inactive) and zopiclone N-oxide (weakly active).[2] this compound can arise as a synthetic impurity or a minor metabolic product.

References

Application Note: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Deschloro-Zopiclone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro-Zopiclone is a significant metabolite of Zopiclone, a non-benzodiazepine hypnotic agent used for the short-term treatment of insomnia. Accurate quantification of this compound is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note details a robust and validated RP-HPLC method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Chemical Structure of this compound:

(A chemical structure diagram would be ideally placed here, but as a text-based AI, I will describe it. This compound is structurally similar to Zopiclone, with the chlorine atom on the pyridine ring being replaced by a hydrogen atom).

Experimental

Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector is used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 6.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 305 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Run Time | 10 minutes |

Preparation of Solutions

-

Phosphate Buffer (pH 6.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 0.05 M. Adjust the pH to 6.0 with a dilute solution of potassium hydroxide.

-

Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the standard stock solution in the concentration range of 1-20 µg/mL using the mobile phase.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Area (n=6) | ≤ 2.0% |

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Protocol:

-

Inject six concentrations of this compound (e.g., 1, 5, 10, 15, 20, 25 µg/mL) in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the linearity by calculating the correlation coefficient (r²) and the regression equation (y = mx + c).

Table 3: Linearity Study Results

| Parameter | Result | Acceptance Criteria |

| Concentration Range | 1 - 25 µg/mL | - |

| Correlation Coefficient (r²) | 0.999 | ≥ 0.999 |

| Regression Equation | y = 4587.x + 123.4 | - |

Accuracy (% Recovery)

The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.

Protocol:

-

Spike a placebo formulation with this compound at three concentration levels (80%, 100%, and 120% of the target concentration).

-

Prepare three samples for each level.

-

Calculate the percentage recovery.

Table 4: Accuracy Study Results

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |

| 80% | 8 | 7.95 | 99.38 | 0.85 |

| 100% | 10 | 10.02 | 100.20 | 0.54 |

| 120% | 12 | 11.91 | 99.25 | 0.76 |

| Acceptance Criteria | 98.0 - 102.0% | ≤ 2.0% |

Precision

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on two different days by two different analysts.

Table 5: Precision Study Results

| Precision Type | % RSD | Acceptance Criteria |

| Repeatability (Intra-day) | 0.65 | ≤ 2.0% |

| Intermediate Precision (Inter-day) | 1.12 | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ = the standard deviation of the response (or the y-intercept of the regression line)

-

S = the slope of the calibration curve

-

Table 6: LOD and LOQ Results

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.15 |

| Limit of Quantification (LOQ) | 0.45 |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Vary the following parameters one at a time and assess the effect on the system suitability parameters:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2%)

-

Detection wavelength (± 2 nm)

Table 7: Robustness Study Results

| Parameter Varied | % RSD of Peak Area | Tailing Factor | Theoretical Plates |

| Flow Rate (0.9 mL/min) | 0.78 | 1.15 | 2850 |

| Flow Rate (1.1 mL/min) | 0.81 | 1.12 | 2790 |

| Mobile Phase (-2% Acetonitrile) | 0.95 | 1.21 | 2650 |

| Mobile Phase (+2% Acetonitrile) | 0.91 | 1.18 | 2710 |

| Wavelength (303 nm) | 0.65 | 1.14 | 2810 |

| Wavelength (307 nm) | 0.68 | 1.13 | 2830 |

| Acceptance Criteria | ≤ 2.0% | ≤ 2.0 | > 2000 |

Sample Preparation for Analysis

Bulk Drug

-

Accurately weigh about 10 mg of the this compound bulk drug.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to get a concentration of 100 µg/mL.

-

Further dilute 1 mL of this solution to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.

-

Filter through a 0.45 µm syringe filter before injection.[6]

Tablet Dosage Form

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of powder equivalent to 10 mg of this compound.

-

Transfer to a 100 mL volumetric flask.

-

Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.[6]

-

Dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to get a final concentration of 10 µg/mL.

Data Analysis and Reporting

The concentration of this compound in the samples is calculated using the regression equation obtained from the linearity study. The results should be reported along with the chromatograms and all the validation data.

Visualizations

Caption: Overall workflow for the development and validation of the analytical method.

Caption: Sample preparation workflow for bulk drug and tablet dosage forms.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, precise, and robust. The method was successfully validated according to ICH guidelines and can be effectively used for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The instability of Zopiclone and its metabolites should be considered during sample handling and storage, although specific stability studies for this compound under various conditions are recommended for further investigation.[7]

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. fda.gov [fda.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Forced Degradation Studies of Zopiclone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Zopiclone and its impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Zopiclone sample shows significant degradation even before applying stress conditions. What could be the issue?

A1: Zopiclone is known to be an unstable compound, particularly in solution and biological matrices.[1] Hydrolysis is a primary degradation pathway.[1] Here are a few troubleshooting steps:

-

Solvent Selection: Ensure the solvent used for your stock and working solutions is aprotic and non-nucleophilic if possible. Zopiclone is unstable in nucleophilic solvents.

-

pH of the Medium: The pH of your solution can significantly impact Zopiclone's stability. An alkaline shift in pH can accelerate degradation.

-

Storage Conditions: Zopiclone in whole blood is only stable for about one day at room temperature. If you are working with biological samples, it is crucial to analyze them promptly or store them at -20°C or below.[1] For solutions, prepare them fresh and protect them from light.

-

Analyte Concentration: In some cases, degradation can be concentration-dependent. Consider if the concentration you are using is appropriate for the intended analysis.

Q2: I am having trouble separating Zopiclone from its degradation products using reverse-phase HPLC. What can I do to improve the separation?

A2: Co-elution of Zopiclone and its impurities can be a challenge. Here are some strategies to optimize your HPLC method:

-

Column Selection: A C18 column is commonly used for Zopiclone analysis.[2][3][4] If you are facing co-elution, consider a different C18 column from another manufacturer or a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl).

-

Mobile Phase Optimization:

-

pH Adjustment: The pH of the mobile phase is a critical parameter. Adjusting the pH can alter the ionization state of Zopiclone and its impurities, thereby affecting their retention and selectivity.

-

Organic Modifier: Varying the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact separation. A gradient elution is often more effective than an isocratic one for separating complex mixtures of parent drug and degradation products.[4]

-

Buffer System: The choice of buffer can influence peak shape and resolution. Phosphate and ammonium bicarbonate buffers have been used successfully.[3][4]

-

-

Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution. A lower flow rate generally provides better separation but increases run time.

Q3: What are the major degradation products of Zopiclone I should be looking for?

A3: The primary degradation product formed through hydrolysis is 2-amino-5-chloropyridine (ACP) .[5] Under oxidative conditions, Zopiclone N-oxide is a known metabolite and potential degradant. Another identified oxidative degradation product is 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione .[2] In addition to these, studies on Eszopiclone (the S-isomer of Zopiclone) have identified other impurities, and a study on Zopiclone tablets found nine different impurities, some of which were previously unreported.[6][7] It is recommended to use a high-resolution mass spectrometer (LC-MS/MS) for comprehensive identification of all potential degradation products.

Q4: What is a suitable target degradation percentage for Zopiclone in forced degradation studies?

A4: The goal of forced degradation is to achieve a level of degradation that is significant enough to be detected and characterized but not so extensive that it leads to secondary degradation products that are not relevant to the actual stability of the drug. A target degradation of 5-20% is generally considered appropriate.[8]

Q5: How can I prevent further degradation of my samples after the stress period is over?

A5: After the intended stress period, it is crucial to stop the degradation reaction to ensure the analytical results accurately reflect the degradation at that specific time point. This can be achieved by:

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with a suitable acid or base.[8]

-

Dilution: Diluting the sample with the mobile phase can slow down the reaction rate.

-

Refrigeration/Freezing: Storing the samples at low temperatures (e.g., 2-8°C or -20°C) can significantly reduce the rate of degradation until analysis.

Data Presentation

Table 1: Summary of Zopiclone Degradation under Various Stress Conditions

| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation | Key Degradation Products | Reference |

| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 70°C | ~14% | 2-amino-5-chloropyridine (ACP) | [9] |

| Alkaline Hydrolysis | 1 M NaOH | 1 hour | Not Specified | 40.7% | 2-amino-5-chloropyridine (ACP) | [9] |

| Acidic Hydrolysis | 1.0 M HCl | 48 hours | 70°C | ~8% | 2-amino-5-chloropyridine (ACP) | [9] |

| Oxidative | 3% H₂O₂ | Not Specified | Not Specified | Significant degradation | Zopiclone N-oxide, 5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | [2][3] |

| Photolytic | UV/Visible light | Not Specified | Not Specified | ~10% degradation in solution | Not specified in detail | [9] |

| Thermal (in blood) | Storage | 1 day | Room Temperature | Significant degradation | 2-amino-5-chloropyridine (ACP) | |

| Thermal (in DBS) | Storage | 8 days | 20°C | ~15% degradation (85% intact) | 2-amino-5-chloropyridine (ACP) | [1] |

Note: The extent of degradation can vary significantly based on the exact experimental conditions, including the concentration of the drug solution and the presence of excipients.

Experimental Protocols

Acidic Degradation

-

Preparation of Zopiclone Solution: Prepare a stock solution of Zopiclone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Application: To an appropriate volume of the Zopiclone stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

-

Incubation: Heat the mixture at 70°C for up to 48 hours.[9] It is advisable to withdraw aliquots at intermediate time points (e.g., 2, 4, 8, 24, and 48 hours) to monitor the degradation progress.

-

Neutralization: After the desired time point, cool the sample to room temperature and neutralize it with an appropriate volume of 1 M sodium hydroxide (NaOH).

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC or LC-MS/MS analysis.

Alkaline Degradation

-

Preparation of Zopiclone Solution: Prepare a stock solution of Zopiclone as described in the acidic degradation protocol.

-

Stress Application: To an appropriate volume of the Zopiclone stock solution, add an equal volume of 0.1 M or 1 M sodium hydroxide (NaOH).

-

Incubation: For 0.1 M NaOH, heat the mixture at 70°C for up to 24 hours.[9] For 1 M NaOH, the reaction can be carried out at room temperature for 1 hour.[9] Monitor the degradation by taking aliquots at various time intervals.

-

Neutralization: After the stress period, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M or 1 M hydrochloric acid (HCl).

-

Analysis: Prepare the sample for analysis as described in the acidic degradation protocol.

Oxidative Degradation

-

Preparation of Zopiclone Solution: Prepare a stock solution of Zopiclone in a suitable solvent.

-

Stress Application: Add an appropriate volume of 3% hydrogen peroxide (H₂O₂) to the Zopiclone solution.

-

Incubation: Keep the solution at room temperature for up to 7 days.[8] Protect the solution from light to prevent photolytic degradation.

-

Sample Preparation: At selected time points, withdraw an aliquot and dilute it with the mobile phase for analysis. It may be necessary to quench any remaining H₂O₂ with a dilute solution of sodium bisulfite if it interferes with the analysis.

-

Analysis: Analyze the sample using a validated stability-indicating method.

Thermal Degradation

-

Sample Preparation: Prepare Zopiclone solution (in a suitable solvent) or use the solid drug substance.

-

Stress Application: Place the sample in a temperature-controlled oven at a temperature ranging from 40°C to 80°C.[8][10] The specific temperature and duration will depend on the stability of Zopiclone.

-

Incubation: Expose the sample to the elevated temperature for a defined period (e.g., 1 to 7 days).

-

Sample Preparation for Analysis: For solid samples, dissolve an accurately weighed amount in a suitable solvent. For solutions, cool to room temperature. Dilute with the mobile phase as needed.

-

Analysis: Inject the prepared sample into the analytical system.

Photolytic Degradation

-

Sample Preparation: Prepare a solution of Zopiclone in a transparent container (e.g., quartz cuvette or vial). Also, prepare a control sample in a container wrapped in aluminum foil to protect it from light.

-

Stress Application: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][11]

-

Incubation: Expose the sample for a sufficient duration to achieve detectable degradation.

-

Sample Preparation: After exposure, dilute the sample with the mobile phase for analysis.

-

Analysis: Analyze both the exposed sample and the control sample to differentiate between photolytic and other forms of degradation.

Mandatory Visualization

Caption: Experimental workflow for forced degradation studies of Zopiclone.

Caption: Simplified degradation pathway of Zopiclone.

References

- 1. Degradation of zopiclone during storage of spiked and authentic whole blood and matching dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsr.com [ijpsr.com]

- 5. Quantitative determination of zopiclone and its impurity by four different spectrophotometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV | CoLab [colab.ws]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. fda.gov [fda.gov]

Technical Support Center: Optimizing LC-MS/MS for Deschloro-Zopiclone Detection

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS detection of Deschloro-Zopiclone.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass spectrometry parameters for this compound analysis?

A1: The optimal mass spectrometry parameters for this compound can vary depending on the instrument and source conditions. However, based on the analysis of Zopiclone and its metabolites, the following parameters can be used as a starting point for method development.

Table 1: Mass Spectrometry Parameters for Zopiclone and its Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Zopiclone | 389 | 245 | 20 | 20 |

| N-Desmethylzopiclone (this compound) | 375 | 245 | 20-30 | 15-25 |

| Zopiclone-N-Oxide | 405 | 143 | 20-30 | 15-25 |

Note: Specific values for this compound and Zopiclone-N-Oxide may require optimization. The provided ranges are typical for similar compounds.

Q2: What type of liquid chromatography (LC) column is recommended for this compound separation?

A2: For the analysis of Zopiclone and its metabolites, reverse-phase columns are commonly used. A C18 column is a robust choice for initial method development. For faster analyses, UPLC columns with smaller particle sizes (e.g., < 2 µm) can be employed.[1] In some cases, specialized columns like a Chiralpak ADR-H have been used for enantioselective analysis.[2]

Q3: What are the recommended mobile phases for LC-MS/MS analysis of this compound?

A3: A common mobile phase composition for the analysis of Zopiclone and related compounds consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier to improve peak shape and ionization efficiency. For MS compatibility, volatile modifiers are necessary.

Table 2: Example Mobile Phase Compositions

| Mobile Phase A | Mobile Phase B | Modifier | Reference |

| Water | Acetonitrile | Formic Acid | [1] |

| Water | Methanol | Ammonium Formate | [3] |

| Ethanol-Methanol-Acetonitrile (50:45:5, v/v/v) | - | Diethylamine | [2] |

Q4: What are the common sample preparation techniques for this compound analysis in biological matrices?